Tropaeolin O

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tropaeolin O is synthesized through a diazotization reaction followed by coupling with resorcinol. The process involves the following steps:

Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with resorcinol in an alkaline medium to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure consistent quality of the dye .

Analyse Des Réactions Chimiques

Types of Reactions: Tropaeolin O undergoes various chemical reactions, including:

Reduction: The azo bond in this compound can be reduced to form aromatic amines.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents like sodium dithionite or zinc dust in acidic or basic conditions.

Substitution: Electrophilic substitution reactions using reagents like halogens or nitrating agents under controlled conditions.

Major Products Formed:

Oxidation Products: Smaller aromatic compounds and carboxylic acids.

Reduction Products: Aromatic amines.

Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

Chemical Indicator

Tropaeolin O is primarily used as a pH indicator in laboratory settings. It exhibits distinct color changes depending on the acidity or alkalinity of a solution, making it valuable for chemical analysis and titrations. The transition from yellow at pH 2 to red at pH 4.5 allows for easy visual assessment of pH levels, which is crucial in various chemical experiments .

| pH Range | Color Change |

|---|---|

| <2 | Yellow |

| 2-4.5 | Orange |

| >4.5 | Red |

Textile Industry

In the textile industry, this compound is utilized for dyeing and printing fabrics . Its intense coloration provides excellent visibility and aesthetic appeal to textiles. The dye's stability and compatibility with various fabric types make it a preferred choice among manufacturers .

Food Industry

This compound serves as a coloring agent in the food industry, particularly in beverages and confectionery products. Its ability to enhance visual appeal while being safe for consumption has made it a popular choice among food manufacturers . However, regulatory standards must be adhered to ensure consumer safety.

Biomedical Research

This compound has significant applications in biomedical research , where it functions as a staining agent to visualize cellular components under microscopy. This application is vital for differentiating various cell types and structures in histological studies .

Case Study: Cellular Staining

In a study examining cellular morphology, this compound was utilized to stain human epithelial cells, allowing researchers to observe cell structure and organization effectively. The dye provided clear differentiation between cell types, facilitating accurate analysis of cellular responses to treatments.

Environmental Applications

Recent studies have explored the use of this compound in environmental monitoring as a chemical sensor for detecting trace amounts of heavy metals such as palladium (Pd(II)). The formation of metal-organic complexes with this compound allows for the distinction between different metal ions in aqueous solutions .

Case Study: Heavy Metal Detection

A study demonstrated that this compound could detect Pd(II) ions in concentrations as low as 0.1 ppm. The colorimetric change from orange to dark red enabled rapid visual identification of metal presence, showcasing its potential for environmental monitoring applications.

Photodegradation Studies

Research has also focused on the photodegradation of this compound in the presence of photocatalysts like silver-doped zinc oxide (Ag-ZnO). These studies indicate that significant degradation rates can be achieved under UV light exposure, suggesting potential applications in wastewater treatment .

| Photocatalyst Concentration | Degradation Rate (%) |

|---|---|

| 100 ppm | 92% |

| 50 ppm | 58% |

Mécanisme D'action

The mechanism of action of Tropaeolin O involves its interaction with molecular targets based on its chemical structure. As a pH indicator, this compound changes color due to protonation and deprotonation of its functional groups in response to pH changes . In photodegradation studies, this compound generates reactive oxygen species that lead to the breakdown of the dye molecule . The molecular targets and pathways involved include the azo bond and aromatic rings, which undergo various chemical transformations under different conditions .

Comparaison Avec Des Composés Similaires

Tropaeolin O is part of a family of azo dyes with similar structures and properties. Some similar compounds include:

Tropaeolin OO (Orange IV): Another azo dye used as a pH indicator and dye for wool.

Tropaeolin OOO1 (Orange I): Used as a pH indicator and dye for wool and silk.

Tropaeolin OOO2 (Orange II): Employed in the textile industry for dyeing fabrics.

Uniqueness of this compound: this compound is unique due to its specific pH range for color change, making it suitable for particular analytical applications. Its vibrant color and stability under various conditions also contribute to its widespread use in different industries .

Activité Biologique

Tropaeolin O, also known as Orange IV, is a synthetic azo dye widely used in various scientific applications, particularly in histology and analytical chemistry. Its vibrant color and ability to bind with biological molecules make it a valuable tool in research. This article delves into the biological activity of this compound, encompassing its applications, mechanisms of action, and relevant research findings.

This compound has the chemical formula and is characterized by the presence of azo (-N=N-) chromophores, which are responsible for its intense coloration. The dye exhibits strong absorbance in the UV-Vis spectrum, with notable peaks at 270 nm and 445 nm under varying pH conditions .

Applications in Biological Research

Histology and Staining

this compound is primarily utilized as a histological stain, facilitating the visualization of cellular structures. It binds to proteins and nucleic acids, allowing researchers to examine tissue samples under a microscope. Its application extends to fluorescence microscopy and enzyme assays, where it aids in quantifying enzyme activity .

Photocatalytic Activity

Recent studies have explored the photocatalytic degradation of this compound using various catalysts. For instance, Fe-doped ZnO nanostars have been employed to assess the dye's photocatalytic activity. Under optimal conditions (e.g., catalyst loading of 30 mg, temperature of 60°C), nearly complete degradation (99.8%) of this compound was achieved within three hours . This process involves generating hydroxyl radicals that react with the dye, breaking it down into less harmful substances.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Properties : The dye's ability to form complexes with proteins and nucleic acids enhances its utility in staining applications.

- Photodegradation : The interaction with photocatalysts leads to the generation of reactive species that facilitate the breakdown of the dye in aqueous solutions .

- Chemical Sensor : this compound has been investigated as a chemical sensor for detecting trace amounts of metals like palladium (Pd(II)), showcasing its versatility beyond staining applications .

Case Studies

- Histological Applications : In histological studies, this compound has been used effectively to stain various tissues, allowing for detailed examination and differentiation of cellular components.

- Photocatalytic Studies : A study demonstrated that using Ag-doped ZnO significantly enhanced the photodegradation rate of this compound due to improved charge transfer kinetics, indicating its potential for environmental applications .

- Analytical Chemistry : this compound has been applied in spectrophotometric assays for determining sulphanilamides in pharmaceutical preparations, proving its effectiveness in analytical chemistry .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Histological Staining | Effective binding with proteins and nucleic acids for tissue visualization |

| Photocatalytic Degradation | Up to 99.8% degradation achieved using Fe-doped ZnO under optimal conditions |

| Chemical Sensing | Successful detection of Pd(II) ions showcasing versatility beyond traditional applications |

Propriétés

Numéro CAS |

547-57-9 |

|---|---|

Formule moléculaire |

C12H10N2NaO5S |

Poids moléculaire |

317.27 g/mol |

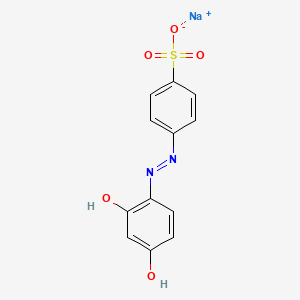

Nom IUPAC |

sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C12H10N2O5S.Na/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19;/h1-7,15-16H,(H,17,18,19); |

Clé InChI |

IHFYTCCYSYGTME-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

547-57-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NSC 10441; NSC10441; NSC-1044; Chrysoine S Extra Pure |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Tropaeolin O has the molecular formula C12H9N2NaO5S and a molecular weight of 308.28 g/mol.

A: While the provided research doesn't explicitly list spectroscopic data, several studies employ UV-Vis spectrophotometry to monitor its degradation [, , , , ]. This suggests characteristic absorption peaks in the UV-Vis range, valuable for analytical purposes.

A: The provided research doesn't showcase this compound as a catalyst. Instead, its degradation in the presence of catalysts like Ag-doped ZnO nanoparticles [] and Fe-doped ZnO nanostars [] is investigated. These studies focus on leveraging the catalytic activity of nanomaterials for environmental remediation, specifically the degradation of organic pollutants like this compound.

A: Spectrophotometry, particularly UV-Vis spectrophotometry, emerges as a dominant analytical technique in this compound research [, , , , ]. This method proves valuable for quantifying this compound concentration, monitoring its degradation, and analyzing its interaction with other compounds. Additionally, techniques like high-performance liquid chromatography (HPLC) are used to validate spectrophotometric methods [].

A: this compound, classified as an azo dye, raises environmental concerns due to its recalcitrant properties []. Research demonstrates its susceptibility to biodegradation by white rot fungi like Phanerochaete chrysosporium [] and Irpex zonatus BN2 []. This biodegradation potential offers a promising avenue for bioremediation of this compound contaminated environments.

A: Ozonation, particularly when combined with UV irradiation, effectively removes this compound and its by-products []. This method achieves complete mineralization, indicated by total dissolved organic carbon (DOC) removal. These findings highlight the potential of advanced oxidation processes for treating this compound contaminated water.

A: Research exploring the use of various indicators for estimating carbonation in cement-based materials suggests thymolphthalein as a potential substitute for phenolphthalein, the commonly used indicator []. While the study doesn't directly compare thymolphthalein to this compound, it highlights the ongoing search for reliable and effective pH indicators in specific applications.

A: Researchers benefit from various tools and resources, including spectrophotometers, high-performance liquid chromatography (HPLC) systems, and established protocols for analyzing this compound [, , , , , , ]. Access to these resources is crucial for advancing the understanding of this compound and its applications.

A: While the provided research doesn't offer a historical overview, the diverse applications of this compound, from analytical chemistry and material science to environmental remediation, suggest an evolving research landscape [, , , , , , , , , , ]. Continued exploration of its properties and applications is expected to yield further insights and potential breakthroughs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.